molecular formula C17H19N3O B3864184 4-(4-morpholinyl)benzaldehyde phenylhydrazone

4-(4-morpholinyl)benzaldehyde phenylhydrazone

Cat. No.: B3864184
M. Wt: 281.35 g/mol
InChI Key: AOZBQCDCTRIVFT-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-morpholinyl)benzaldehyde” is a synthetic compound . It has an empirical formula of C11H13NO2 .


Synthesis Analysis

The synthesis of “4-(4-morpholinyl)benzaldehyde” involves heterocyclic building blocks . It’s also mentioned that a platinum complex with a pyrimidine- and morpholine-based ligand was synthesized .


Molecular Structure Analysis

The molecular structure of “4-(4-morpholinyl)benzaldehyde” is represented by the empirical formula C11H13NO2 . It has a molecular weight of 191.23 .


Chemical Reactions Analysis

The compound has been used in the synthesis of a platinum complex with a pyrimidine- and morpholine-based ligand .


Physical and Chemical Properties Analysis

“4-(4-morpholinyl)benzaldehyde” is a solid substance . It has a melting point of 65-69 °C .

Mechanism of Action

The formation of phenylhydrazone from benzaldehydes occurs in two steps: the formation of an aminomethanol intermediate and the dehydration of the aminomethanol .

Safety and Hazards

The safety data sheet for a similar compound, benzaldehyde, indicates that it is a combustible liquid and can cause skin and eye irritation. It may also cause respiratory irritation and is harmful if inhaled .

Future Directions

The compound has shown potential in inhibiting cancer cell proliferation, inducing apoptosis, and inhibiting angiogenesis . It has been used as an anticancer agent .

Properties

IUPAC Name

N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-2-4-16(5-3-1)19-18-14-15-6-8-17(9-7-15)20-10-12-21-13-11-20/h1-9,14,19H,10-13H2/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZBQCDCTRIVFT-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=NNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=N/NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-morpholinyl)benzaldehyde phenylhydrazone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(4-morpholinyl)benzaldehyde phenylhydrazone
Reactant of Route 3
4-(4-morpholinyl)benzaldehyde phenylhydrazone
Reactant of Route 4
Reactant of Route 4
4-(4-morpholinyl)benzaldehyde phenylhydrazone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(4-morpholinyl)benzaldehyde phenylhydrazone
Reactant of Route 6
Reactant of Route 6
4-(4-morpholinyl)benzaldehyde phenylhydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.